molecular formula C14H12BrFO B2424960 4-(2-Fluorobenzyloxy)benzyl bromide CAS No. 1042659-03-9

4-(2-Fluorobenzyloxy)benzyl bromide

Cat. No.: B2424960
CAS No.: 1042659-03-9
M. Wt: 295.151
InChI Key: DEOCIELKSLVREY-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzyloxy)benzyl bromide is an organic compound with the molecular formula C14H12BrFO. It consists of a benzene ring substituted with a bromomethyl group and a fluorobenzyloxy group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Scientific Research Applications

4-(2-Fluorobenzyloxy)benzyl bromide is widely used in scientific research due to its versatility:

Mechanism of Action

Mode of Action

The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromide group in the compound acts as a leaving group, allowing the formation of new carbon-carbon bonds . This is achieved through a process involving oxidative addition and transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromide group is replaced by a nucleophile in the reaction, leading to the formation of a new compound .

Result of Action

The primary result of the action of 4-(2-Fluorobenzyloxy)benzyl bromide is the formation of new compounds through Suzuki–Miyaura cross-coupling reactions . These new compounds can have a variety of properties and uses, depending on the specific reactants involved in the reaction .

Action Environment

The efficacy and stability of this compound in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a suitable catalyst, the temperature and pH of the reaction environment, and the presence of other reactants . The compound is generally stable under normal conditions, but its reactivity can be enhanced under the right conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorobenzyloxy)benzyl bromide typically involves the bromination of 4-(2-Fluorobenzyloxy)toluene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow photochemical bromination. This method uses in situ generated bromine from sodium bromate (NaBrO3) and hydrobromic acid (HBr) under LED irradiation. This process is efficient and environmentally friendly, providing high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorobenzyloxy)benzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromide to a corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include hydrocarbons.

Comparison with Similar Compounds

    Benzyl bromide: Similar structure but lacks the fluorobenzyloxy group.

    4-Fluorobenzyl bromide: Similar but lacks the benzyloxy group.

    4-(2-Chlorobenzyloxy)benzyl bromide: Similar but with a chlorine atom instead of fluorine.

Uniqueness: 4-(2-Fluorobenzyloxy)benzyl bromide is unique due to the presence of both the fluorobenzyloxy and bromomethyl groups, which confer distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-(bromomethyl)-4-[(2-fluorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOCIELKSLVREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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